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Compound of Interest

Compound Name:
1-(2-Amino-5-

chlorophenyl)ethanone

Cat. No.: B158686 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical

properties of 1-(2-Amino-5-chlorophenyl)ethanone, a key intermediate in the synthesis of

various pharmaceuticals, most notably benzodiazepines. This document details its structural

and physicochemical characteristics, provides representative experimental protocols, and

discusses its relevance in medicinal chemistry.

Chemical Properties and Identifiers
1-(2-Amino-5-chlorophenyl)ethanone, also known as 2'-amino-5'-chloroacetophenone, is an

aromatic ketone containing an amino and a chloro substituent on the phenyl ring.[1][2][3] These

functional groups are crucial for its reactivity and utility as a precursor in multi-step organic

syntheses.

Table 1: Chemical Identifiers
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Identifier Value

IUPAC Name 1-(2-amino-5-chlorophenyl)ethanone[1][2][3]

CAS Number 1685-19-4[1][2][3]

Molecular Formula C₈H₈ClNO[1][2][3]

InChI
InChI=1S/C8H8ClNO/c1-5(11)7-4-6(9)2-3-

8(7)10/h2-4H,10H2,1H3[1][2][3]

InChIKey AQBCDAORSNHFNR-UHFFFAOYSA-N[1][2][3]

SMILES CC(=O)C1=C(C=CC(=C1)Cl)N[1][2][3]

Synonyms
2'-Amino-5'-chloroacetophenone, Ethanone, 1-

(2-amino-5-chlorophenyl)-[1][2][3]

Table 2: Physicochemical Properties

Property Value

Molecular Weight 169.61 g/mol [1][2][3]

Melting Point 65-66 °C

Boiling Point 305.1 °C at 760 mmHg

Solubility

Soluble in organic solvents such as ethanol,

acetone, and dimethyl sulfoxide. Low solubility

in water.

Appearance Typically a white to off-white crystalline solid.

Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 1-(2-
Amino-5-chlorophenyl)ethanone. Below are the expected spectral data based on its

structure and available information.

Table 3: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.6 d 1H H-6 (aromatic)

~7.2 dd 1H H-4 (aromatic)

~6.7 d 1H H-3 (aromatic)

~6.2 br s 2H -NH₂

2.6 s 3H -COCH₃

Table 4: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~200 C=O

~148 C-NH₂

~133 C-Cl

~130 Aromatic CH

~129 Aromatic CH

~119 Aromatic CH

~118 Aromatic C

~28 -CH₃

Table 5: Predicted IR Spectral Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158686?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Assignment

3400-3200 N-H stretching (amine)

3100-3000 C-H stretching (aromatic)

~1660 C=O stretching (ketone)

~1600, ~1480 C=C stretching (aromatic)

~1360 C-H bending (-CH₃)

~820 C-H bending (aromatic, out-of-plane)

~750 C-Cl stretching

Table 6: Predicted Mass Spectrometry (EI-MS) Fragmentation Data

m/z Assignment

169/171
[M]⁺ (Molecular ion peak with isotopic pattern

for Cl)[3]

154/156 [M - CH₃]⁺ (Loss of methyl radical)[3]

126/128 [M - COCH₃]⁺ (Loss of acetyl radical)[3]

Experimental Protocols
The following sections provide representative experimental protocols for the synthesis,

purification, and analysis of 1-(2-Amino-5-chlorophenyl)ethanone.

Synthesis: Friedel-Crafts Acylation of 4-Chloroaniline
(Representative Protocol)
A common route to synthesize 1-(2-Amino-5-chlorophenyl)ethanone involves the Friedel-

Crafts acylation of an appropriately protected aniline derivative, followed by deprotection. A

direct acylation of 4-chloroaniline can be challenging due to the deactivating nature of the

chloro group and the amino group's reactivity with the Lewis acid catalyst. Therefore, a

protection-acylation-deprotection sequence is often employed.
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Experimental Procedure:

Protection of the Amino Group: 4-chloroaniline is first protected, for example, by acetylation

with acetic anhydride to form N-(4-chlorophenyl)acetamide.[4]

Friedel-Crafts Acylation: The protected N-(4-chlorophenyl)acetamide is then subjected to

Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum

chloride (AlCl₃) in an inert solvent (e.g., dichloromethane).[4][5][6] The reaction is typically

carried out at low temperatures to control its exothermicity.

Work-up: The reaction is carefully quenched by pouring it into a mixture of ice and

concentrated HCl. The product is then extracted into an organic solvent.

Deprotection: The protecting group is removed (e.g., by acid or base hydrolysis) to yield the

final product, 1-(2-Amino-5-chlorophenyl)ethanone.

Purification: The crude product is purified by recrystallization from a suitable solvent system,

such as ethanol/water, to yield the pure compound.[4]

Purification
The primary method for purifying crude 1-(2-Amino-5-chlorophenyl)ethanone is

recrystallization. The choice of solvent is critical and is typically a binary mixture, such as

ethanol and water, to achieve good recovery of pure crystals. Column chromatography using

silica gel can also be employed for purification, particularly for removing closely related

impurities.

Analytical Methods
The identity and purity of 1-(2-Amino-5-chlorophenyl)ethanone are confirmed using a

combination of chromatographic and spectroscopic techniques.

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the synthesis and

to assess the purity of the final product. A typical mobile phase would be a mixture of ethyl

acetate and hexanes.

High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative

measure of purity. A reversed-phase C18 column with a mobile phase of acetonitrile and
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water is commonly used.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS confirms the molecular weight

and provides information about the fragmentation pattern of the molecule, aiding in its

identification.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used

to confirm the chemical structure of the compound by analyzing the chemical shifts,

multiplicities, and integrations of the signals.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional

groups, such as the amine (N-H), ketone (C=O), and aromatic (C=C, C-H) moieties.

Biological Significance and Applications
1-(2-Amino-5-chlorophenyl)ethanone is a crucial building block in the pharmaceutical

industry, primarily for the synthesis of 1,4-benzodiazepines.[7][8] Benzodiazepines are a class

of psychoactive drugs that act as positive allosteric modulators of the GABA-A receptor in the

central nervous system.[9][10][11][12][13]

Role in Benzodiazepine Synthesis
The synthesis of the benzodiazepine core structure often involves the condensation of a 2-

aminobenzophenone derivative with an amino acid or its derivative. 1-(2-Amino-5-
chlorophenyl)ethanone serves as a precursor to these 2-aminobenzophenones.

GABA-A Receptor Signaling Pathway
The therapeutic effects of benzodiazepines, such as anxiolytic, sedative, and anticonvulsant

activities, are mediated through their interaction with the GABA-A receptor.[9][10] GABA

(gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the brain.[1][2][14][15]

[16] When GABA binds to the GABA-A receptor, it opens a chloride ion channel, leading to

hyperpolarization of the neuron and a decrease in its excitability.[1][2][14] Benzodiazepines

bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, and

enhance the effect of GABA, leading to a greater influx of chloride ions and more potent

inhibition of neuronal activity.[9][12][13]
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Caption: GABA-A Receptor Signaling Pathway and the Role of 1-(2-Amino-5-
chlorophenyl)ethanone as a Precursor.

Experimental Workflows
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Caption: General Workflows for the Synthesis, Purification, and Analysis of 1-(2-Amino-5-
chlorophenyl)ethanone.
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Safety and Handling
1-(2-Amino-5-chlorophenyl)ethanone is classified as harmful if swallowed, in contact with

skin, or if inhaled.[1] It can cause skin and serious eye irritation.[1] Appropriate personal

protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn

when handling this compound. Work should be conducted in a well-ventilated fume hood. For

detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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